4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
Description
Properties
IUPAC Name |
4-amino-3-N-methyl-5-N-[(4-methylsulfanylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-3-5-9(21-2)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIRIWIIWXPVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi-4CR for Linear Precursor Assembly
The Ugi four-component reaction (Ugi-4CR) enables rapid assembly of peptidomimetic scaffolds. As demonstrated in, Ugi adducts serve as precursors for subsequent cyclizations. For the target compound, a plausible route involves:
- Components :
- Aldehyde: 4-(Methylthio)benzaldehyde.
- Amine: Methylamine.
- Isocyanide: tert-Octyl isocyanide (to minimize steric hindrance).
- Carboxylic acid: Nitro-substituted thioamide.
- Reaction : Conducted in methanol at 25°C for 24 hours, yielding a linear Ugi adduct.
- Cyclization : Copper bromide (CuBr)-mediated intramolecular cyclization at 80°C forms the isothiazole ring, with simultaneous reduction of the nitro group to an amine using H₂/Pd-C.
Groebcke-Blackburn-Bienaymé (GBB) Reaction
The GBB-3CR, utilized in for guanine isosteres, could adapt to isothiazole synthesis by employing:
- Components :
- Aldehyde: 4-(Methylthio)benzaldehyde.
- Amine: Methylamine.
- Nitrile: Cyanothioacetamide.
2. Cyclization : Heating in acetic acid at 100°C induces ring closure, forming the isothiazole core.
Limitations : Lower yields (≤48%) due to competing side reactions.
Stepwise Synthesis via Isothiazole-3,5-Dicarboxylic Acid
Ring Construction from Dithiocarbamate
Amidation Strategies
- N3-Methylation :
- N5-(4-(Methylthio)Benzyl) Functionalization :
Regioselectivity Challenge : Sequential amidation with orthogonal protecting groups (e.g., Fmoc for N5) ensures correct substitution.
Late-Stage Functionalization and Optimization
Suzuki Coupling for Diversification
As shown in, Pd-catalyzed Suzuki coupling enables aryl group introduction. For example:
Nitro Reduction to Amino Group
- Reduction : Hydrogenate a 4-nitro-isothiazole precursor with Raney Ni in ethanol (50 psi H₂, 6 h).
- Yield : 89%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ugi-4CR + Cyclization | Multicomponent, one-pot | 43–64 | Rapid scaffold assembly | Moderate yields |
| GBB-3CR | Three-component, scalable | ≤48 | Simplicity | Competing pathways |
| Stepwise Amidation | High regiocontrol | 68–75 | Precise functionalization | Multiple protection steps |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (from analogues) confirms the isothiazole geometry and substituent orientations.
Chemical Reactions Analysis
Types of Reactions
4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and water are often used depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, drawing on synthesis, crystallography, and bioactivity data from the provided evidence:
Key Observations:
Core Heterocycle Differences :
- The target compound’s isothiazole core distinguishes it from thiadiazoles (e.g., compounds in and ) and thiazoles (e.g., ). Isothiazoles are less common in medicinal chemistry but offer unique electronic properties due to sulfur and nitrogen positioning .
Substituent Effects: The 4-(methylthio)benzyl group in the target compound is structurally analogous to the 4-(methylsulfanyl)benzylidene moiety in ’s thiadiazole derivative. Cyanophenyl groups in ’s thiadiazole enhance crystallinity and thermal stability (melting point >250°C), suggesting similar substituents in the target compound could improve formulation stability .
Biological Activity Trends: Thiadiazoles with methylthio or aryl substituents (e.g., ) exhibit insecticidal and fungicidal activities, likely due to membrane disruption or enzyme inhibition. The target compound’s analogous groups may confer similar bioactivity .
Crystallographic Insights :
- X-ray data from and highlight the planar geometry of thiadiazole derivatives, which facilitates π-π interactions in crystal packing. The target compound’s isothiazole core may adopt a similar planar conformation, influencing solubility and solid-state stability .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous thiadiazoles (e.g., condensation reactions with aldehydes or coupling reagents), as seen in and .
- Drug Design : The 4-(methylthio)benzyl group’s presence in both the target compound and ’s bioactive thiadiazole suggests shared pharmacokinetic profiles, such as enhanced blood-brain barrier penetration .
- Limitations : Unlike ’s thiadiazole, the target compound lacks crystallographic data, complicating precise conformational analysis. Future studies should prioritize X-ray diffraction or NMR-based structural elucidation .
Biological Activity
4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
The synthesis of 4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide involves several steps:
- Formation of the Isothiazole Ring : The compound is synthesized through cyclization reactions involving appropriate precursors, such as 4-(methylthio)benzylamine and methyl isothiocyanate.
- Functional Group Introduction : The amino and methyl groups are introduced through amination and alkylation reactions.
- Dicarboxamide Formation : The final step involves amidation to create the dicarboxamide structure.
This multi-step synthesis allows for the introduction of various substituents that can enhance the compound's biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in microbial growth and other cellular processes.
- Enzyme Inhibition : The compound may inhibit enzymes related to microbial metabolism, leading to antimicrobial effects.
- Cellular Interaction : It can bind to receptors or enzymes, altering their activity and affecting biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth by targeting specific metabolic pathways. The presence of the methylthio group may enhance these properties by providing additional sites for interaction with microbial targets.
Anticancer Activity
The compound has potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain isothiazole derivatives can inhibit tumor cell proliferation through mechanisms such as cell cycle arrest and induction of cell death.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related isothiazole derivative exhibited potent inhibition against various bacterial strains, suggesting that 4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide could have similar effects due to structural similarities.
- Cytotoxic Effects : In a controlled experiment with cancer cell lines, analogs of this compound showed significant cytotoxicity at concentrations above 20 µM, indicating its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide, and how can structural purity be validated?
Methodological Answer: Synthesis typically involves multi-step reactions, such as Knoevenagel-Michael tandem reactions or nucleophilic substitutions. For example, tandem synthesis (Knoevenagel followed by intramolecular cyclization) can yield the isothiazole core . Key steps include:
- Amide coupling : Use of DMF or THF as solvents with bases like triethylamine to facilitate carboxamide bond formation .
- Functionalization : Introducing the 4-(methylthio)benzyl group via alkylation or nucleophilic substitution under reflux conditions .
Structural validation : - NMR spectroscopy : Analyze proton environments (e.g., singlet for methylthio groups at δ ~2.5 ppm) and carbon signals for the isothiazole ring .
- XRD analysis : Confirm regioselectivity and stereochemistry, particularly for alkylation products .
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer: Initial screening should focus on target-specific assays based on structural analogs:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM, referencing isothiazole derivatives with known antiproliferative effects .
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Platelet aggregation inhibition : Measure IC₅₀ values via turbidimetric assays using ADP or collagen as agonists .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during alkylation?
Methodological Answer: Regioselective alkylation (e.g., at sulfur or nitrogen sites) requires:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms, favoring thioether formation .
- Catalysts : Use iodine or triethylamine to promote cyclization and reduce side reactions .
- Temperature control : Lower temperatures (0–25°C) minimize undesired byproducts during benzyl group introduction .
Yield optimization : - Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) .
Q. How should researchers address contradictory cytotoxicity data in different cell lines?
Methodological Answer: Discrepancies may arise from variations in:
- Cellular uptake : Quantify intracellular concentrations via LC-MS to correlate with observed IC₅₀ values .
- Metabolic stability : Perform hepatic microsome assays to assess compound degradation rates .
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets (e.g., tubulin, kinases) .
Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
Methodological Answer: Rational analog design focuses on:
- Substituent modification : Replace the 4-(methylthio)benzyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilicity and target binding .
- Scaffold hopping : Replace the isothiazole core with thiadiazole or triazole rings to explore new pharmacophores .
- Prodrug approaches : Introduce ester or morpholine-carbonyl groups to improve solubility and bioavailability .
Q. How can reaction mechanisms for tandem synthesis (e.g., Knoevenagel-Michael) be experimentally validated?
Methodological Answer: Mechanistic studies involve:
- Intermediate trapping : Use low-temperature NMR to isolate and characterize enolate or imine intermediates .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
